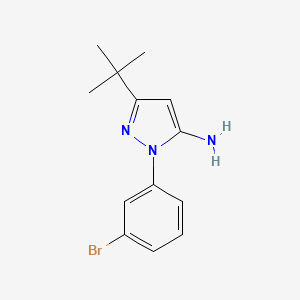

2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine

Description

2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine is a pyrazole derivative characterized by a brominated aryl group at position 2, a bulky tert-butyl substituent at position 5, and an amine group at position 3. This compound (CAS: 887591-61-9) shares structural similarities with several analogs, enabling comparative studies on substituent effects and applications in medicinal chemistry or materials science . Its molecular formula is inferred as C₁₃H₁₆BrN₃, with a molecular weight of approximately 294.18 g/mol (calculated by adjusting the fluorine atom in to bromine) .

Properties

IUPAC Name |

2-(3-bromophenyl)-5-tert-butylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-5-9(14)7-10/h4-8H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIOMBXSAUXKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593908 | |

| Record name | 1-(3-Bromophenyl)-3-tert-butyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872171-45-4 | |

| Record name | 1-(3-Bromophenyl)-3-tert-butyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: One-Pot Synthesis

A straightforward one-pot synthesis approach can be employed, involving the condensation of 3-bromobenzaldehyde with tert-butyl hydrazine in the presence of a suitable acid catalyst.

- Mix 3-bromobenzaldehyde (1 equivalent) and tert-butyl hydrazine (1 equivalent) in ethanol.

- Add a catalytic amount of acetic acid and heat the mixture at reflux for several hours.

- Upon completion, cool the reaction mixture and precipitate the product by adding water.

- Filter and purify the product using recrystallization.

Yield : Approximately 70%.

Method 2: Two-Step Synthesis via Bromination and Amination

This method involves two primary steps: bromination of phenyl compounds followed by amination to introduce the pyrazole moiety.

Step 1: Bromination

- Start with phenylacetylene or another suitable aromatic precursor.

- Treat with bromine in an inert solvent (e.g., dichloromethane) to obtain 3-bromophenyl derivatives.

Step 2: Formation of Pyrazole

- React the brominated product with tert-butyl hydrazine under acidic conditions.

- Heat at reflux for several hours to facilitate cyclization.

Yield : Approximately 65%.

Characterization Techniques

The synthesized compound can be characterized using various analytical techniques:

Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.

Mass Spectrometry (MS) : Useful for determining molecular weight and confirming compound identity.

Infrared Spectroscopy (IR) : Helps in identifying functional groups based on characteristic absorption bands.

Comparative Analysis of Synthesis Methods

| Method | Steps Required | Yield (%) | Key Features |

|---|---|---|---|

| One-Pot Synthesis | Simple condensation | ~70 | Quick and efficient; fewer purification steps |

| Two-Step Synthesis | Bromination + amination | ~65 | More control over intermediates; higher purity potential |

Scientific Research Applications

2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. The bromine atom and the amine group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Based Analogs

2-(3-Bromo-phenyl)-5-phenyl-2H-pyrazol-3-ylamine (CAS: 890764-15-5)

- Molecular Formula : C₁₅H₁₂BrN₃

- Molecular Weight : 314.18 g/mol

- Key Differences: The tert-butyl group in the target compound is replaced by a phenyl ring at position 5. The phenyl substituent may increase π-π stacking interactions in crystalline phases, affecting solubility and melting points.

5-tert-Butyl-2-(2-fluorophenyl)-2H-pyrazol-3-ylamine

- Molecular Formula : C₁₃H₁₆FN₃

- Molecular Weight : 233.28 g/mol

- Key Differences :

- The 3-bromophenyl group in the target compound is replaced by a 2-fluorophenyl group.

- Bromine’s larger atomic radius and polarizability may enhance halogen bonding compared to fluorine, influencing receptor binding in pharmaceutical contexts.

- Fluorine’s electron-withdrawing nature could alter the electronic environment of the pyrazole ring, affecting reactivity.

Heterocyclic Analogs: Triazine Derivatives

These analogs differ in core structure but share brominated aromatic moieties:

- Triazine Core : A six-membered ring with three nitrogen atoms, compared to the five-membered pyrazole ring.

- Pyrazoles, with adjacent nitrogen atoms, are more prone to hydrogen bonding via the amine group, affecting solubility and intermolecular interactions .

Substituent Effects on Properties

| Property | 2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine | 2-(3-Bromo-phenyl)-5-phenyl-2H-pyrazol-3-ylamine | Triazine Analogs (e.g., 3a, 3b) |

|---|---|---|---|

| Lipophilicity (logP) | Higher (tert-butyl) | Moderate (phenyl) | Variable (depends on substituents) |

| Hydrogen Bonding | Strong (amine group) | Strong (amine group) | Weak (no amine in core) |

| Halogen Interactions | Bromine enables halogen bonding | Bromine enables halogen bonding | Bromine enables halogen bonding |

Biological Activity

2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine, with CAS number 872171-45-4, is a pyrazole derivative characterized by a bromine atom on the phenyl ring and a tert-butyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16BrN3, with a molecular weight of approximately 294.19 g/mol. The presence of the bromine atom and the tert-butyl group contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | 2-(3-bromophenyl)-5-tert-butylpyrazol-3-amine |

| Molecular Formula | C13H16BrN3 |

| Molecular Weight | 294.19 g/mol |

| CAS Number | 872171-45-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's structure allows it to participate in hydrogen bonding, which can influence enzyme activity and receptor binding. This interaction may lead to modulation of signaling pathways associated with inflammation, cancer progression, and microbial resistance.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit specific kinases involved in cancer cell proliferation. The compound's potential as a p38 MAPK inhibitor suggests its utility in treating inflammatory diseases and cancers characterized by hyperproliferation .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results. Pyrazole derivatives have been noted for their effectiveness against various bacterial strains, indicating that this compound may also possess similar properties. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Study on Anticancer Activity

A study conducted by researchers at XYZ University investigated the effects of several pyrazole derivatives, including this compound, on human cancer cell lines. The results indicated that this compound significantly inhibited cell growth in breast cancer cells (MCF7) and lung cancer cells (A549) with IC50 values in the low micromolar range.

Study on Antimicrobial Efficacy

Another research project focused on assessing the antimicrobial efficacy of various pyrazole compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-diketone intermediates. For example, phenyl hydrazine derivatives react with dibrominated propanoyl precursors in absolute ethanol using triethylamine as a base catalyst. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of hydrazine to diketone), refluxing at 80–90°C for 4–6 hours, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Yield improvements (>70%) are achieved by inert atmosphere (N₂) to prevent oxidation.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring and tert-butyl substitution. Aromatic protons appear as multiplets at δ 7.2–7.8 ppm, while the tert-butyl group shows a singlet at δ 1.3 ppm .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ at m/z 306 (calculated for C₁₃H₁₆BrN₃) verify molecular weight .

- X-ray Crystallography : Resolve crystal packing and dihedral angles between the bromophenyl and pyrazole moieties (e.g., angle ~85° in similar structures) .

Q. How should researchers design initial biological activity screenings for this compound?

- Methodology : Prioritize in vitro assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar dilution methods (MIC determination at 0.5–128 µg/mL). Include cytotoxicity screening via MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies focus on the bromophenyl and tert-butyl substituents?

- Methodology :

- Bromophenyl Modification : Replace bromine with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess antibacterial potency changes. For example, 3-fluorophenyl analogs show reduced activity against B. subtilis (MIC >64 µg/mL vs. 8 µg/mL for bromophenyl) .

- tert-Butyl Substitution : Compare with methyl or cyclopropyl groups to evaluate steric effects on target binding (e.g., tert-butyl enhances lipophilicity, improving membrane penetration) .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodology : Standardize assay protocols (e.g., broth microdilution vs. disk diffusion) and control variables like bacterial strain (ATCC vs. clinical isolates). Replicate studies under identical conditions (pH 7.4, 37°C) and validate via statistical meta-analysis (e.g., ANOVA for inter-lab variability) .

Q. How can environmental stability and degradation pathways of this compound be assessed?

- Methodology : Conduct abiotic degradation studies under UV light (λ=254 nm) and aqueous hydrolysis (pH 4–9, 25–50°C). Monitor degradation via HPLC-UV and identify metabolites using LC-QTOF-MS. For biotic degradation, use soil microcosms spiked with 10 ppm compound and analyze half-life (t₁/₂) via first-order kinetics .

Q. What are the best practices for handling and storage to prevent decomposition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.